3,3,3-Trichloro-1,2-propanediol
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Overview
Description
3,3,3-Trichloro-1,2-propanediol is an organic compound with the molecular formula C3H5Cl3O2. It is a colorless to pale yellow liquid that is soluble in water and many organic solvents. This compound is known for its use as an intermediate in organic synthesis and has applications in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Epichlorohydrin Hydrolysis Method: This method involves the hydrolysis of epichlorohydrin in the presence of water and a catalyst.
Glycerol Chlorination Method: In this method, glycerol is chlorinated using hydrogen chloride gas.
Industrial Production Methods
Industrial production of 3,3,3-Trichloro-1,2-propanediol often involves the epichlorohydrin hydrolysis method due to its higher yield and purity. The process includes steps such as epoxidation, hydrolysis, and product purification to achieve a product with a content of more than 99.9 percent .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3,3,3-Trichloro-1,2-propanediol can undergo oxidation reactions to form various oxidation products.
Reduction: This compound can be reduced to form different reduced derivatives.
Substitution: It can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and other nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with fewer chlorine atoms.
Substitution: Products with different functional groups replacing the chlorine atoms.
Scientific Research Applications
3,3,3-Trichloro-1,2-propanediol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its effects on biological systems and its potential use in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,3,3-Trichloro-1,2-propanediol involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1,2-propanediol: Similar in structure but with fewer chlorine atoms.
1,3-Dichloro-2-propanol: Another chlorinated propanediol with different chlorine atom positions.
3,3,3-Trifluoro-1,2-propanediol: A fluorinated analog with similar properties but different reactivity
Uniqueness
3,3,3-Trichloro-1,2-propanediol is unique due to its high chlorine content, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
815-02-1 |
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Molecular Formula |
C3H5Cl3O2 |
Molecular Weight |
179.42 g/mol |
IUPAC Name |
3,3,3-trichloropropane-1,2-diol |
InChI |
InChI=1S/C3H5Cl3O2/c4-3(5,6)2(8)1-7/h2,7-8H,1H2 |
InChI Key |
WUBHHCRECMGUJD-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(Cl)(Cl)Cl)O)O |
Origin of Product |
United States |
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